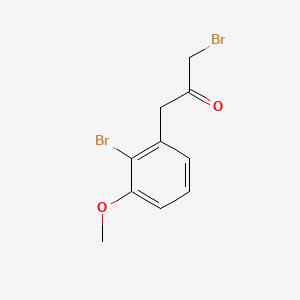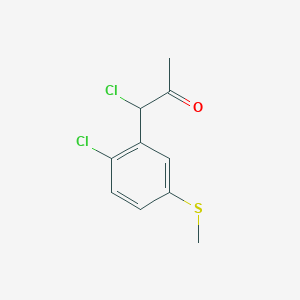
1,1,7,7-Tetramethyl-8-methoxyjulolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,7,7-Tetramethyl-8-methoxyjulolidine is an organic compound with the molecular formula C₁₇H₂₅NO and a molecular weight of 259.39 g/mol . This compound is known for its photoluminescent properties, making it a valuable material in various electronic applications, particularly in organic light-emitting diodes (OLEDs) .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1,7,7-Tetramethyl-8-methoxyjulolidine can be synthesized through a series of organic reactions. One common method involves the reaction of 3-methoxy-N,N-bis(3-methylbutyl)aniline with formaldehyde under acidic conditions to form the julolidine ring system . The reaction typically requires a catalyst such as hydrochloric acid and is conducted at elevated temperatures to facilitate ring closure and methylation.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of automated systems ensures consistent reaction conditions and minimizes human error, leading to higher efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
1,1,7,7-Tetramethyl-8-methoxyjulolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the julolidine ring.
Substitution: Various substituted julolidine derivatives.
Aplicaciones Científicas De Investigación
1,1,7,7-Tetramethyl-8-methoxyjulolidine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,1,7,7-tetramethyl-8-methoxyjulolidine involves its ability to donate electrons and participate in various photochemical reactions. The compound’s electron-donating properties are attributed to the presence of the methoxy group and the julolidine ring system . These properties make it an effective component in electro-optic materials and photonic applications .
Comparación Con Compuestos Similares
Similar Compounds
1,1,7,7-Tetramethyl-8-hydroxyjulolidine: Similar in structure but with a hydroxy group instead of a methoxy group.
8-Hydroxy-1,1,7,7-tetramethyljulolidine-9-carboxaldehyde: Contains additional functional groups, making it useful in different applications.
2,4-Bis[8-hydroxy-1,1,7,7-tetramethyljulolidin-9-yl]squaraine: A more complex derivative used in advanced photonic applications.
Uniqueness
1,1,7,7-Tetramethyl-8-methoxyjulolidine is unique due to its specific combination of electron-donating properties and photoluminescent characteristics. This makes it particularly valuable in the development of OLEDs and other electronic devices .
Propiedades
Fórmula molecular |
C17H25NO |
|---|---|
Peso molecular |
259.4 g/mol |
Nombre IUPAC |
6-methoxy-4,4,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene |
InChI |
InChI=1S/C17H25NO/c1-16(2)8-10-18-11-9-17(3,4)14-13(19-5)7-6-12(16)15(14)18/h6-7H,8-11H2,1-5H3 |
Clave InChI |
XBBDHRQDFILWDZ-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCN2CCC(C3=C(C=CC1=C32)OC)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bis[(3R,4R)-N,4-dimethyl-1-(phenylmethyl)-3-piperidinamine] di-p-toluyl-L-tartrate](/img/structure/B14044176.png)





![1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid,8-(hydroxymethyl)-2,6-dioxo-,1,1-dimethylethyl ester,(5S,8S)-](/img/structure/B14044231.png)

![Rac-(1R,6S)-2-benzyl-2,5-diazabicyclo[4.2.0]octane](/img/structure/B14044241.png)
![(2R,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid HCl](/img/structure/B14044253.png)


![(17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl) acetate](/img/structure/B14044274.png)
